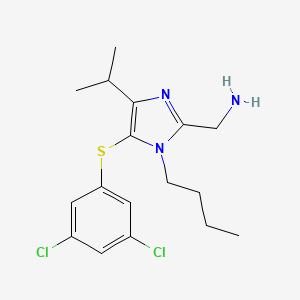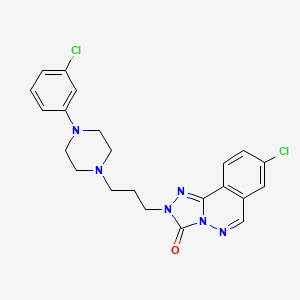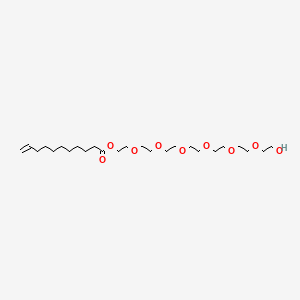
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate is a complex organic compound characterized by its multiple ether linkages and a hydroxyl group. This compound is part of a class of molecules known for their unique structural properties, which make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate typically involves multi-step organic reactions. The process begins with the preparation of the polyether chain through a series of etherification reactions. The hydroxyl group is introduced via selective oxidation, and the final esterification step involves the reaction of the polyether with undec-10-enoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and chromatographic techniques are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers.
Applications De Recherche Scientifique
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the production of specialty polymers and surfactants.
Mécanisme D'action
The mechanism of action of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl acrylate
Uniqueness
Compared to its analogs, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate is unique due to its longer polyether chain and the presence of an unsaturated ester group. These structural features confer distinct physicochemical properties, such as enhanced solubility in organic solvents and increased reactivity in polymerization reactions .
Propriétés
Numéro CAS |
85068-51-5 |
|---|---|
Formule moléculaire |
C25H48O9 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate |
InChI |
InChI=1S/C25H48O9/c1-2-3-4-5-6-7-8-9-10-25(27)34-24-23-33-22-21-32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-26/h2,26H,1,3-24H2 |
Clé InChI |
FSUNBVHKEPRZEA-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


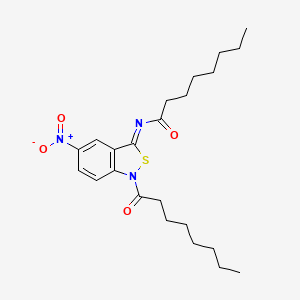
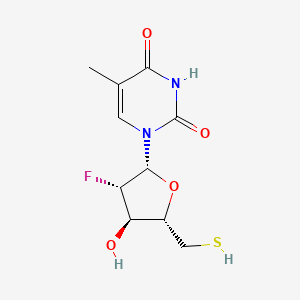
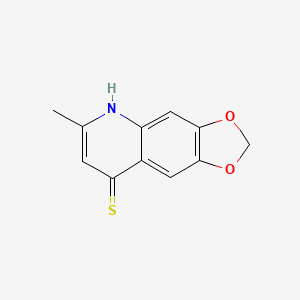
![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)

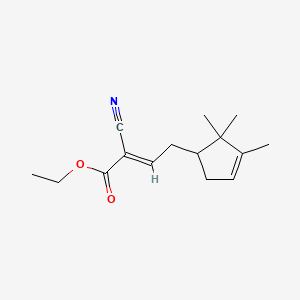
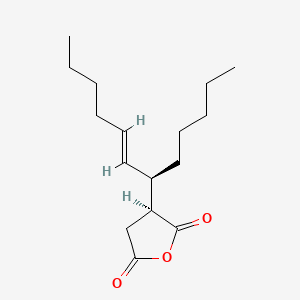


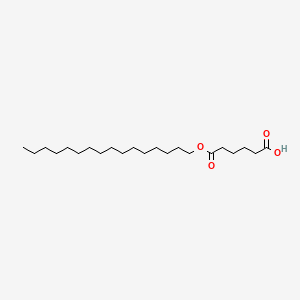
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
